molecular formula C10H17N3O B1381928 {3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine CAS No. 1513085-25-0

{3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine

Cat. No.: B1381928
CAS No.: 1513085-25-0
M. Wt: 195.26 g/mol
InChI Key: KSNYXDUQHYONIY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[4-(aminomethyl)pyridin-3-yl]oxy-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-13(2)5-6-14-10-8-12-4-3-9(10)7-11/h3-4,8H,5-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNYXDUQHYONIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=CN=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine involves several steps. One common synthetic route includes the reaction of 4-chloromethylpyridine with 2-(dimethylamino)ethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . The resulting intermediate is then treated with ammonia or an amine to yield the final product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

{3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Reactions

The compound can undergo several chemical reactions:

  • Oxidation : Using agents like potassium permanganate, leading to N-oxide formation.
  • Reduction : Employing reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
  • Substitution : The dimethylamino group can be replaced by other nucleophiles in nucleophilic substitution reactions.

Chemistry

In chemistry, {3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine serves as a building block for synthesizing more complex organic molecules. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

Research has identified potential biological activities associated with this compound, particularly its interactions with enzymes and receptors. Studies are ongoing to elucidate its mechanisms of action and biological pathways influenced by its structure.

Medicine

This compound is being investigated for its role as a pharmaceutical intermediate in drug development. Its unique structural features make it suitable for designing new therapeutic agents, particularly in treating diseases related to enzyme dysfunctions.

Industry

In industrial applications, this compound is used in producing specialty chemicals and serves as an intermediate in synthesizing agrochemicals and dyes. Its versatility makes it valuable across various sectors.

Mechanism of Action

The mechanism of action of {3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substitution Patterns

The compound belongs to a class of pyridine derivatives functionalized with ethoxy-linked amine groups. Below is a comparative analysis of its analogs based on substituent variations:

Table 1: Structural Comparison of Pyridine-Based Methanamine Derivatives
Compound Name CAS Number Molecular Formula Substituent at Pyridine-3 Position Substituent at Pyridine-4 Position Key Differences Reference
This compound N/A C₁₁H₁₈N₃O 2-(Dimethylamino)ethoxy Methanamine Reference compound
(2-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-4-yl)methanamine 1135492-12-4 C₁₂H₁₈N₃O 2-(Pyrrolidin-1-yl)ethoxy Methanamine Pyrrolidine replaces dimethylamine; increased lipophilicity
{3-[2-(Diethylamino)ethoxy]-4-methoxyphenyl}methanamine 938126-40-0 C₁₄H₂₃N₂O₂ 2-(Diethylamino)ethoxy (on phenyl ring) Methanamine Pyridine → phenyl; diethylamine vs. dimethylamine
[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine 1439897-95-6 C₁₂H₁₆N₂O₂ Tetrahydropyran-oxygen linkage Methanamine Pyridine replaced with tetrahydropyran; methoxy group
[4-(2-Methylphenoxy)pyridin-2-yl]methanamine 81630-84-4 C₁₃H₁₄N₂O 2-Methylphenoxy at pyridine-2 Methanamine Substituent position shifted (2 vs. 3); phenoxy group
[2-(2-Phenoxyethoxy)pyridin-4-yl]methanamine N/A C₁₄H₁₆N₂O₂ 2-Phenoxyethoxy Methanamine Bulky phenoxyethoxy chain; higher molecular weight

Physicochemical Properties

  • Lipophilicity: The dimethylaminoethoxy group in the reference compound enhances water solubility due to its basic amine. Bulky substituents (e.g., phenoxyethoxy in ) reduce solubility but may enhance target binding through hydrophobic interactions.
  • Basicity: Dimethylamino and diethylamino groups (pKa ~8-10) confer moderate basicity, influencing protonation states under physiological conditions. Pyrrolidine (pKa ~11) is more basic, which may alter receptor binding kinetics .

Hypothetical Structure-Activity Relationships (SAR)

  • Amine Substitution: Dimethylamine (reference compound) provides a balance between solubility and lipophilicity. Pyrrolidine () introduces conformational rigidity, which could enhance selectivity for specific receptors.
  • Positional Isomerism :
    • Moving the substituent from pyridine-3 (reference) to pyridine-2 () alters spatial orientation, possibly affecting binding to planar active sites (e.g., enzyme pockets).
  • Aromatic vs. Aliphatic Substituents: Phenyl/phenoxy groups () enable π-π stacking with aromatic residues in proteins, while aliphatic chains (e.g., tetrahydropyran in ) may stabilize hydrophobic pockets.

Commercial Availability and Research Status

  • Reference Compound: Available from ≥3 suppliers (e.g., Hubei Guoyun Furui Technology) .
  • Analogs: Limited commercial availability (e.g., ), suggesting niche research applications. No clinical trial data is reported in the evidence, indicating early-stage exploration.

Biological Activity

The compound {3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine , often referred to as a versatile small molecule scaffold, has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H18N2O\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}

The compound features a pyridine ring substituted with a dimethylamino group and an ethoxy chain, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds with a similar scaffold exhibit significant antimicrobial properties. For instance, certain derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis (M.tb) by targeting the mycobacterial ATP synthase . The structure-activity relationship studies reveal that modifications to the substituents on the pyridine ring can enhance potency against M.tb, with some analogues showing low toxicity towards mammalian cells .

Antiviral Activity

In addition to antimicrobial effects, compounds related to this compound have demonstrated antiviral properties. For example, a series of related pyrazine compounds were found to be potent inhibitors of Zika virus protease, with IC50 values in the micromolar range . These findings suggest that structural modifications could lead to enhanced antiviral activity.

Cancer Therapeutics

The compound has also been investigated for its potential in cancer therapy. Research has shown that similar compounds can inhibit mutant epidermal growth factor receptor (EGFR) pathways, which are crucial in various cancers, including lung cancer . The ability to effectively target these pathways positions this compound as a candidate for further development in oncology.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings from SAR studies include:

  • Substituent Effects : Electron-donating groups on the pyridine ring enhance activity against M.tb, while electron-withdrawing groups tend to reduce efficacy .
  • Chain Length Variations : Alterations in the length of the ethoxy chain can significantly affect solubility and potency, highlighting the importance of hydrophobic interactions .

Table 1: Summary of SAR Findings

Compound VariantActivity (MABA MIC)Toxicity (VERO Cell Line)
4-F Substituted0.40 µg/mL>32 µg/mL
4-OMe Substituted0.88 µg/mL>32 µg/mL
Electron-WithdrawingInactiveN/A

Case Study 1: Anti-Tubercular Activity

In a study evaluating various derivatives of this compound against M.tb, it was found that specific substitutions led to over a 5-fold increase in potency compared to baseline compounds. The most effective analogues exhibited low hERG liability and favorable pharmacokinetic profiles, indicating their potential as therapeutic agents against tuberculosis .

Case Study 2: Cancer Cell Proliferation Inhibition

Another study focused on the inhibition of cancer cell lines harboring mutant EGFR. Compounds similar to this compound showed significant inhibitory effects on cell proliferation at concentrations below 1 mM, demonstrating their potential utility in treating lung cancer and other malignancies driven by EGFR mutations .

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